Vancomycin Binding Affinity: A >1000-Fold Differential Versus Native D-Ala-D-Ala
The binding affinity of vancomycin for Ac-Lys-D-Ala-D-lactic acid (or its diacetylated form, Ac2-L-Lys-D-Ala-D-Lac) is drastically reduced compared to the native Ac-Lys-D-Ala-D-Ala substrate. This differential is the molecular basis of vancomycin resistance in VRE. Vancomycin exhibits a dissociation constant (KD) of 1.0 ± 0.3 µM for Ac-Lys-D-Ala-D-Ala, but shows no measurable binding (n.b.) for Ac-Lys-D-Ala-D-lactic acid under identical experimental conditions [1]. Energy perturbation analysis quantifies the energetic penalty of the ester substitution, attributing the 4.1 kcal/mol loss in binding energy (corresponding to a >1000-fold reduction in affinity) to a combination of lost hydrogen bonding and destabilizing lone-pair electrostatic repulsion [2].
| Evidence Dimension | Vancomycin Dissociation Constant (KD) |
|---|---|
| Target Compound Data | No binding detectable (n.b.) |
| Comparator Or Baseline | Ac-Lys-D-Ala-D-Ala: KD = 1.0 ± 0.3 µM |
| Quantified Difference | >1000-fold reduction in affinity; KD becomes immeasurable |
| Conditions | In vitro binding assay, N=3, ±S.D. as reported in PNAS 2023 [1] |
Why This Matters
Procurement of this compound is essential for any assay intended to measure or screen for vancomycin binding to resistant phenotypes, as generic D-Ala-D-Ala substrates produce false-positive binding signals.
- [1] Proc. Natl. Acad. Sci. U.S.A. 2023 Apr 3;120(15):e2208737120. Table 2: Binding affinities of vancomycin and SVD 6d for acetyl-Lys-d-Ala-d-Ala and acetyl-Lys-d-Ala-d-Lac. View Source
- [2] McComas, C. C., Crowley, B. M., & Boger, D. L. (2003). Partitioning the Loss in Vancomycin Binding Affinity for d-Ala-d-Lac into Lost H-Bond and Repulsive Lone Pair Contributions. Journal of the American Chemical Society, 125(31), 9314-9315. View Source
